molecular formula C15H14F3N3O3 B2944819 3-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034426-08-7

3-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2944819
CAS No.: 2034426-08-7
M. Wt: 341.29
InChI Key: CPOIJMCTIIHODA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its molecular structure and the conditions under which it is reacted. The trifluoromethyl group could undergo reactions such as nucleophilic substitution, while the acetyl group could undergo reactions such as hydrolysis .

Scientific Research Applications

Antinociceptive and Psychopharmacological Properties

  • A study on hydantoins, specifically the compound 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), synthesized from glycine, revealed its potential in psychopharmacology. This study focused on the antinociceptive effects in mice, suggesting potential applications in pain management (Queiroz et al., 2015).

Structural and Spectral Analysis

  • Research on imidazolidine derivatives has included structural exploration and spectral analysis. For instance, the study of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involved X-ray diffraction and DFT calculations to understand its structure and properties (Prasad et al., 2018).

Anticancer Properties

  • Novel spirohydantoin compounds have been investigated for their anticancer properties, particularly in leukemia cells. This research highlights the potential of hydantoin derivatives in cancer therapy (Kavitha et al., 2009).

Antimicrobial and Antioxidant Activities

  • Studies on azetidinone and thiazolidinone moieties linked to the indole nucleus have shown promising antimicrobial, antimycobacterial, and antioxidant activities, indicating potential applications in infectious diseases and oxidative stress management (Saundane & Walmik, 2013).

Reaction Mechanisms and Synthesis

  • Research into the reaction mechanisms of imidazolidine derivatives has provided insights into their chemical properties and facilitated the development of novel synthesis methods. This is crucial for creating new compounds with potential therapeutic applications (Shimizu et al., 1986).

Hypoglycemic Activity

  • Some imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their hypoglycemic activity, suggesting potential applications in diabetes management (Hussain et al., 2015).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety assessment .

Properties

IUPAC Name

3-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c16-15(17,18)10-3-1-9(2-4-10)5-12(22)20-7-11(8-20)21-13(23)6-19-14(21)24/h1-4,11H,5-8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOIJMCTIIHODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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